molecular formula C18H24N4O B6964992 6-amino-N-[[4-(diethylaminomethyl)phenyl]methyl]pyridine-2-carboxamide

6-amino-N-[[4-(diethylaminomethyl)phenyl]methyl]pyridine-2-carboxamide

Cat. No.: B6964992
M. Wt: 312.4 g/mol
InChI Key: PCJPHURKURYZPL-UHFFFAOYSA-N
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Description

6-amino-N-[[4-(diethylaminomethyl)phenyl]methyl]pyridine-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. This compound features a pyridine ring substituted with an amino group and a carboxamide group, along with a phenyl ring substituted with a diethylaminomethyl group.

Properties

IUPAC Name

6-amino-N-[[4-(diethylaminomethyl)phenyl]methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-3-22(4-2)13-15-10-8-14(9-11-15)12-20-18(23)16-6-5-7-17(19)21-16/h5-11H,3-4,12-13H2,1-2H3,(H2,19,21)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJPHURKURYZPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC=C(C=C1)CNC(=O)C2=NC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-N-[[4-(diethylaminomethyl)phenyl]methyl]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as aldehydes and amines.

    Substitution Reactions: The amino group and carboxamide group are introduced onto the pyridine ring through nucleophilic substitution reactions.

    Phenyl Ring Substitution: The phenyl ring is substituted with a diethylaminomethyl group through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

6-amino-N-[[4-(diethylaminomethyl)phenyl]methyl]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

6-amino-N-[[4-(diethylaminomethyl)phenyl]methyl]pyridine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Chemistry: It serves as a precursor in the synthesis of complex organic molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 6-amino-N-[[4-(diethylaminomethyl)phenyl]methyl]pyridine-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-N-[[4-(methylaminomethyl)phenyl]methyl]pyridine-2-carboxamide
  • 6-amino-N-[[4-(ethylaminomethyl)phenyl]methyl]pyridine-2-carboxamide
  • 6-amino-N-[[4-(propylaminomethyl)phenyl]methyl]pyridine-2-carboxamide

Uniqueness

6-amino-N-[[4-(diethylaminomethyl)phenyl]methyl]pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylaminomethyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in medicinal chemistry research.

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